molecular formula C13H17ClO B596231 [4-(4-Chlorophenyl)cyclohexyl]methanol CAS No. 137736-28-8

[4-(4-Chlorophenyl)cyclohexyl]methanol

Cat. No.: B596231
CAS No.: 137736-28-8
M. Wt: 224.728
InChI Key: INSWJXJRICZMOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[4-(4-Chlorophenyl)cyclohexyl]methanol” is a chemical compound with the molecular formula C13H17ClO and a molecular weight of 224.728 g/mol . It is also known by other synonyms such as “4-4-chlorophenyl cyclohexyl methanol” and "trans-4-4-chlorophenyl cyclohexyl methanol" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclohexane ring functionalized with a hydroxymethyl group . The exact 3D structure can be viewed using specialized software .


Physical And Chemical Properties Analysis

“this compound” is a compound with a melting point range of 56°C to 60°C . More specific physical and chemical properties might be found in specialized chemical literature or databases.

Scientific Research Applications

  • Biocatalytic Synthesis : The compound can be synthesized using a biocatalytic method. In a study, S-(4-chlorophenyl)-(pyridin-2-yl) methanol (S-CPMA) was synthesized using a green, economic, and efficient method involving recombinant Escherichia coli as a whole-cell catalyst in a water-cyclohexane liquid-liquid system. This approach achieved a yield of over 99% in just 80 minutes, demonstrating its efficiency (Chen et al., 2021).

  • Photochemical Reactions : Research on the photochemistry of 4-chlorophenol and 4-chloroanisole has revealed pathways for reductive dehalogenation, with different paths observed in various solvents, including cyclohexane and alcohols (Protti et al., 2004).

  • Catalytic Behavior in Hydrodechlorination : Size-controlled palladium nanoparticles have been tested as catalysts in the hydrodechlorination of 4-chlorophenol in aqueous phase. The study found that smaller nanoparticles showed higher activity due to the larger available surface area (Baeza et al., 2012).

  • Homogeneous Catalysis with Methanol : Methanol can act as a hydrogen donor in reactions catalyzed by a variety of complexes, including ruthenium and rhodium complexes, particularly for the reduction of ketones to alcohols (Smith & Maitlis, 1985).

  • Ecotoxicological Impact : Tris(4-chlorophenyl)methanol (TCPMOH) is a water contaminant that poses risks to developing infants. Its presence in human breast milk and its toxic effects on zebrafish embryos at elevated concentrations have been studied, demonstrating its environmental and health concerns (Navarrete et al., 2021).

  • Chiral Intermediate Production : [4-(4-Chlorophenyl)cyclohexyl]methanol is an important chiral intermediate in the production of the anti-allergic drug Betahistine. Research has explored the stereoselective reduction of related compounds to produce high purity intermediates (Ni et al., 2012).

  • Environmental Contamination and Distribution : Studies have documented the global distribution of tris(4-chlorophenyl)methanol in marine mammals and bird eggs, highlighting its environmental persistence and bioaccumulation (Jarman et al., 1992).

Safety and Hazards

“[4-(4-Chlorophenyl)cyclohexyl]methanol” is toxic if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Mechanism of Action

Properties

IUPAC Name

[4-(4-chlorophenyl)cyclohexyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h5-8,10-11,15H,1-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSWJXJRICZMOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CO)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137736-28-8
Record name [TRANS-4-(4-CHLOROPHENYL)CYCLOHEXYL]METHANOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-(4-Chlorophenyl)cyclohexane carboxylic acid (0.35 g, 1.5 mmol) was reacted via Method E over 72 hours. The solid was poured into a water (40 mL) solution and extracted with ethyl acetate (EtOAc) (4×10 mL). The combined organic layers were washed with brine (40 mL) and dried over anhydrous Na2SO4. The organic layer was concentrated in vacuo to obtain [4-(4-chlorophenyl)cyclohexyl]methanol (0.210 g, 64% yield).
Quantity
0.35 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.